5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde

Catalog No.
S15945355
CAS No.
M.F
C17H15NO5S
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carba...

Product Name

5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde

IUPAC Name

1-(benzenesulfonyl)-5,6-dimethoxyindole-2-carbaldehyde

Molecular Formula

C17H15NO5S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C17H15NO5S/c1-22-16-9-12-8-13(11-19)18(15(12)10-17(16)23-2)24(20,21)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

GHSTYTIZXKAYQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)C=O)OC

5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is an organic compound with the molecular formula C16H15NO4SC_{16}H_{15}NO_{4}S. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound features two methoxy groups at the 5 and 6 positions, a phenylsulfonyl group at the 1 position, and an aldehyde functional group at the 2 position. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various research fields.

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield a primary alcohol.
  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride serve as reducing agents.
  • Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

  • Oxidation: Produces 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid.
  • Reduction: Yields 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-methanol.
  • Substitution: Various substituted derivatives based on the nucleophile used.

Research indicates that derivatives of 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde exhibit significant biological activities. Notably, they have been studied for their potential antibacterial and anticancer properties. Additionally, some derivatives have shown promise as inhibitors of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .

The synthesis of 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde typically involves several steps:

  • Preparation of 5,6-Dimethoxyindole: This is the starting material obtained through various methods including methylation of indole.
  • Sulfonylation: The indole derivative is treated with phenylsulfonyl chloride in the presence of a base such as pyridine to introduce the phenylsulfonyl group.
  • Formylation: The sulfonylated indole is subsequently formylated using reagents like lithium diisopropylamide and dimethylformamide to introduce the aldehyde group at the 2-position.

Industrial production methods are less documented but would involve scaling up these laboratory procedures while optimizing conditions for yield and purity .

5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde has several applications across different fields:

  • Chemical Research: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Its derivatives are explored for therapeutic potential against various diseases.
  • Material Science: May contribute to developing new materials with specific chemical properties due to its unique structure .

Studies on the interactions of 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde indicate its ability to bind with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes involved in neurotransmitter regulation, thereby enhancing acetylcholine levels in the brain . This mechanism underlines its potential role in treating cognitive disorders.

Several compounds share structural similarities with 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(Phenylsulfonyl)-1H-indole-2-carbaldehydeC15H11NO3SC_{15}H_{11}NO_{3}SLacks methoxy groups; simpler structure.
5-MethoxyindoleC10H9NOC_{10}H_{9}NOOnly one methoxy group; lacks sulfonamide functionality.
5,7-DimethoxyindoleC10H11NO3C_{10}H_{11}NO_{3}Contains two methoxy groups but lacks phenylsulfonamide.
Indole-2-carboxaldehydeC9H7NOC_{9}H_{7}NOSimpler structure without additional substituents.

Uniqueness of 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde

The unique combination of two methoxy groups and a phenylsulfonamide moiety distinguishes this compound from others in its class. This structural complexity may contribute to its diverse biological activities and potential applications in medicinal chemistry .

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

345.06709375 g/mol

Monoisotopic Mass

345.06709375 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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